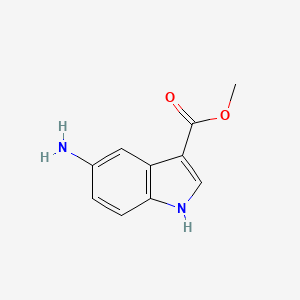

Methyl 5-amino-1H-indole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-amino-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGOYLXTHMHOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666432 | |

| Record name | Methyl 5-amino-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686747-19-3 | |

| Record name | Methyl 5-amino-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 5-amino-1H-indole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of methyl 5-nitro-1H-indole-3-carboxylate to its corresponding 5-amino derivative represents a pivotal reaction in medicinal chemistry. The resulting product, methyl 5-amino-1H-indole-3-carboxylate, is a highly valuable scaffold and key intermediate for the synthesis of a multitude of pharmacologically active agents, including kinase inhibitors and serotonin receptor modulators. This guide provides an in-depth analysis of the common synthetic methodologies for this reduction, focusing on the underlying chemical principles, field-proven experimental protocols, and critical process considerations. We will dissect three primary reductive strategies: catalytic hydrogenation, stannous chloride reduction, and sodium dithionite reduction, offering a comparative analysis to aid researchers in method selection based on laboratory scale, available equipment, and desired product purity.

Introduction: The Strategic Importance of the 5-Aminoindole Scaffold

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, the introduction of an amino group at the C5 position unlocks a critical vector for molecular elaboration. This primary amine serves as a versatile synthetic handle for amide bond formation, sulfonylation, and diazotization, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. The conversion from the readily available 5-nitroindole precursor is the most common and efficient route to access this key intermediate.[2][3] The fundamental challenge of this synthesis lies in the chemoselective reduction of the aromatic nitro group without affecting the ester functionality or the indole ring itself.

Foundational Principles of Aromatic Nitro Group Reduction

The reduction of an aromatic nitro group (Ar-NO₂) to a primary amine (Ar-NH₂) is a six-electron process that proceeds through several key intermediates. While the precise mechanism can vary with the chosen reagent, the general pathway involves the initial reduction to a nitroso (Ar-NO) species, followed by further reduction to a hydroxylamine (Ar-NHOH), and finally to the desired amine.

The selection of a reducing agent is paramount and is dictated by factors such as functional group tolerance, reaction scalability, cost, and waste profile. For the synthesis of this compound, the ester group is generally stable under the conditions of the most common reduction methods.

Caption: Generalized pathway for the six-electron reduction of an aromatic nitro group.

Comparative Analysis of Synthetic Methodologies

We will now explore the three most prevalent methods for this transformation. Each protocol is presented as a self-validating system, with explanations for each experimental choice.

Method A: Catalytic Transfer Hydrogenation

Catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and the generation of minimal waste (typically only water).[4][5] The use of a solid catalyst simplifies product isolation, as it can be removed by simple filtration.

Expertise & Experience: Palladium on activated carbon (Pd/C) is the gold-standard catalyst for this reduction due to its high activity and selectivity for the nitro group.[6] The reaction is typically run under a positive pressure of hydrogen gas, which can be supplied by a balloon for small-scale reactions or a dedicated hydrogenation apparatus for larger scales. Methanol or ethyl acetate are excellent solvent choices as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

Experimental Protocol: Catalytic Hydrogenation

-

Vessel Preparation: To a heavy-walled flask or a Parr shaker vessel, add methyl 5-nitro-1H-indole-3-carboxylate (1.0 eq).

-

Solvent and Catalyst Addition: Add a suitable solvent (e.g., methanol or ethyl acetate, approx. 10-20 mL per gram of substrate). Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.

-

Hydrogenation: Seal the vessel, evacuate the air, and backfill with nitrogen gas (repeat 3 times). Finally, evacuate the nitrogen and introduce hydrogen gas (a balloon or a pressure reactor set to 50 psi).

-

Reaction Monitoring: Vigorously stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material spot. The reaction is typically complete within 2-6 hours.

-

Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product is often of high purity but can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or recrystallization.

Method B: Stannous Chloride (SnCl₂) Reduction

The use of tin(II) chloride is a classic, robust, and cost-effective method for nitro group reduction.[4][7] It is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or equipment limitations.

Expertise & Experience: The reaction proceeds via electron transfer from the Sn(II) salt.[8] It is typically carried out in an acidic medium, with ethanol or ethyl acetate as the solvent. A significant drawback is the generation of stoichiometric amounts of tin-based byproducts, which can complicate purification and pose environmental concerns on a larger scale.[7] The workup requires careful pH adjustment to precipitate tin hydroxides, which can sometimes trap the product, reducing yields.

Experimental Protocol: Stannous Chloride Reduction

-

Reaction Setup: To a round-bottom flask, add methyl 5-nitro-1H-indole-3-carboxylate (1.0 eq) and ethanol (15-25 mL per gram).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 eq).

-

Acidification & Heating: Slowly add concentrated hydrochloric acid (HCl) (2-3 mL). Heat the mixture to reflux (approx. 78 °C) and stir.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it over crushed ice. Carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is ~8-9. A thick, white precipitate of tin salts will form.

-

Extraction: Filter the mixture through Celite®, washing the solid cake extensively with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product typically requires purification by silica gel chromatography.

Method C: Sodium Dithionite (Na₂S₂O₄) Reduction

Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, safe, and environmentally friendly reducing agent.[9][10] This method provides a metal-free alternative and is valued for its mild conditions and high chemoselectivity.[10][11]

Expertise & Experience: The reduction is believed to proceed via a single-electron transfer mechanism, where the sulfur dioxide radical anion (•SO₂⁻) is the active reducing species.[10][12] The reaction is often run in a biphasic or aqueous-organic solvent system (e.g., THF/water, DMF/water) to accommodate both the organic substrate and the inorganic salt. The reaction can be sensitive to air, so maintaining an inert atmosphere is good practice.

Experimental Protocol: Sodium Dithionite Reduction

-

Reaction Setup: In a round-bottom flask, dissolve methyl 5-nitro-1H-indole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 ratio).

-

Reagent Addition: Add sodium dithionite (Na₂S₂O₄) (typically 3-5 eq) in portions. The reaction can be exothermic.

-

Heating and Monitoring: Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction is usually complete within 1-2 hours.[13]

-

Work-up and Isolation: After cooling to room temperature, dilute the mixture with water and ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography.

Data Summary and Methodological Comparison

| Parameter | Catalytic Hydrogenation (Pd/C) | Stannous Chloride (SnCl₂) Reduction | Sodium Dithionite (Na₂S₂O₄) Reduction |

| Primary Reagents | H₂, Pd/C catalyst | SnCl₂·2H₂O, HCl | Na₂S₂O₄ |

| Typical Solvents | Methanol, Ethanol, Ethyl Acetate | Ethanol, Ethyl Acetate | THF/Water, DMF/Water, Dioxane/Water |

| Conditions | Room Temp, 1-5 atm H₂ | Reflux (50-80 °C) | 50-70 °C |

| Typical Reaction Time | 2-6 hours | 1-3 hours | 1-2 hours |

| Advantages | High yield, very clean, easy catalyst removal, minimal waste.[14] | Inexpensive, robust, fast reaction times.[4] | Metal-free, inexpensive, mild conditions, good chemoselectivity.[10][15] |

| Disadvantages | Requires specialized equipment (hydrogenator), catalyst can be pyrophoric, potential for catalyst poisoning. | Stoichiometric metal waste, tedious work-up (tin salt removal), acidic conditions.[7] | Can require biphasic solvent system, may have lower yields for some substrates. |

Product Purification and Characterization

Independent of the synthetic method chosen, a robust purification and characterization strategy is essential to validate the integrity of the final product.

References

- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. d-nb.info [d-nb.info]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to Methyl 5-amino-1H-indole-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 5-amino-1H-indole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, characterization, and applications, with a focus on its emerging role in the development of targeted protein degraders.

Core Compound Identification and Properties

This compound is a bifunctional indole derivative featuring a nucleophilic amino group at the C5 position and an ester at the C3 position. These functionalities make it a versatile intermediate for constructing more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. While some experimental values are not widely reported in the literature, predicted values and data from closely related analogs provide a reliable profile for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 190.20 g/mol | [1][2] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not reported | |

| Boiling Point | 424.2 ± 25.0 °C (Predicted for nitro analog) | [3] |

| Density | 1.452 ± 0.06 g/cm³ (Predicted for nitro analog) | [3] |

| pKa | 13.67 ± 0.30 (Predicted for nitro analog) | [3] |

| Solubility | Soluble in DMSO, DMF, and Methanol (inferred from reaction conditions) |

Synthesis and Purification

The most established and logical synthetic route to this compound involves a two-step process starting from a suitable indole precursor. The core strategy is the introduction of a nitro group at the C5 position, followed by its reduction to the corresponding amine. This approach is favored due to the high efficiency and selectivity of both the nitration and reduction steps.

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process: the initial formation of the nitro-indole precursor, followed by its conversion to the target amino-indole.

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of Methyl 5-nitro-1H-indole-3-carboxylate (Precursor)

Causality: The synthesis of the nitro-substituted indole is a critical first step. Classical indole syntheses, such as the Fischer or Japp-Klingemann reactions, are well-suited for this purpose. The Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone, is a robust method for creating the indole core with the nitro group already in place.[4][5]

Protocol: Fischer Indole Synthesis

This protocol is adapted from established methods for synthesizing substituted nitroindoles.[6]

-

Hydrazone Formation:

-

Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous or alcoholic solvent.

-

Add an equimolar amount of a pyruvate ester (e.g., ethyl pyruvate).

-

Stir the mixture at a temperature ranging from 20 °C to 60 °C for 20-60 minutes to form the corresponding hydrazone precipitate.

-

Isolate the intermediate hydrazone by filtration.

-

-

Cyclization (Indolization):

-

Suspend the dried hydrazone in a high-boiling, non-polar solvent such as benzene or toluene.

-

Add a strong acid catalyst, such as polyphosphoric acid (PPA), to the mixture.

-

Heat the reaction to 85-115 °C for 20-60 minutes. The acid catalyzes a[7][7]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[4]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture and carefully quench by pouring it over ice water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, Methyl 5-nitro-1H-indole-3-carboxylate, can be purified by recrystallization from a suitable solvent like methanol or ethanol. The precursor is often obtained as a yellow solid with a melting point in the range of 282-284 °C.[3]

-

Caption: Fischer indole synthesis workflow for the nitro-precursor.

Step 2: Synthesis of this compound

Causality: The reduction of an aromatic nitro group to an amine is a fundamental and highly efficient transformation in organic synthesis. Catalytic transfer hydrogenation is the method of choice as it proceeds under mild conditions, offers high chemoselectivity (leaving the ester and indole ring intact), and generates minimal waste, with byproducts being easily removable.

Protocol: Catalytic Hydrogenation

-

Reaction Setup:

-

In a flask suitable for hydrogenation, dissolve Methyl 5-nitro-1H-indole-3-carboxylate in a polar solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Introduce a hydrogen source. This can be gaseous hydrogen (H₂) from a balloon or a hydrogenation apparatus, or a transfer hydrogenation reagent like ammonium formate.

-

-

Hydrogenation:

-

If using H₂, purge the reaction vessel with hydrogen and maintain a positive pressure (e.g., balloon pressure).

-

If using ammonium formate, add it in excess (3-5 equivalents) to the reaction mixture.

-

Stir the reaction vigorously at room temperature. The palladium catalyst facilitates the reduction of the nitro group.

-

Monitor the reaction progress by TLC until the starting material is fully consumed.

-

-

Work-up and Purification:

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the resulting solid by flash column chromatography on silica gel or by recrystallization to obtain this compound.

-

Spectral Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. Below are the expected NMR chemical shifts, based on data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the aromatic and substituent protons. The spectrum is typically recorded in a solvent like DMSO-d₆.

-

Indole NH (~11.0-12.0 ppm): A broad singlet characteristic of the indole N-H proton.

-

Aromatic Protons (6.5-8.0 ppm): The protons on the indole ring will appear in this region. The C2 proton often appears as a singlet or a narrow triplet around 8.1 ppm. The protons on the benzene ring (H4, H6, H7) will show characteristic splitting patterns based on their coupling.

-

Ester Methyl Group (~3.8 ppm): A sharp singlet integrating to three protons, corresponding to the -OCH₃ group of the methyl ester.

-

Amino Group (~5.0-6.0 ppm): A broad singlet integrating to two protons, corresponding to the -NH₂ group. The exact shift can vary with concentration and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton of the molecule.

-

Ester Carbonyl (~165 ppm): The carbonyl carbon of the methyl ester.

-

Aromatic Carbons (100-140 ppm): The eight carbons of the indole ring system. The carbon bearing the amino group (C5) will be shifted upfield compared to its unsubstituted analog.

-

Ester Methyl Carbon (~51 ppm): The carbon of the -OCH₃ group.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[8] A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting the two.

The 5-aminoindole moiety serves as an excellent anchor or intermediate for linker attachment. The amino group provides a convenient handle for various coupling reactions, allowing for the extension of the linker chain, which is then connected to either the target protein ligand or the E3 ligase ligand.

Caption: Role of the amino-indole as a linker component in a PROTAC.

Causality in Linker Design: The amino group at the C5 position of the indole allows for the formation of stable amide, urea, or sulfonamide bonds, which are common functionalities within PROTAC linkers. The indole ring itself provides a semi-rigid scaffold that can influence the spatial orientation of the two ligands, a critical factor for inducing the formation of a productive ternary complex between the target protein and the E3 ligase. By modifying the linker, researchers can fine-tune the degradation efficiency and selectivity of the PROTAC.

Other Medicinal Chemistry Applications

Beyond PROTACs, the 5-aminoindole-3-carboxylate scaffold is valuable for synthesizing a range of biologically active molecules. The amino group can be derivatized to explore structure-activity relationships (SAR) in various drug discovery programs, including kinase inhibitors and receptor modulators.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area, such as a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhaling dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value chemical intermediate with significant utility in modern drug discovery. Its straightforward synthesis from readily available precursors and its strategic placement of functional groups make it an indispensable tool, particularly in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in a research and development setting.

References

- 1. scienceopen.com [scienceopen.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. 686747-19-3|this compound|BLD Pharm [bldpharm.com]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Chemical Shifts of Methyl 5-amino-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-1H-indole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active compounds and natural products. The precise characterization of this molecule is paramount for ensuring the quality and reproducibility of research and development efforts. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as an indispensable tool for unambiguous structure elucidation and purity assessment. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into the chemical shifts and coupling patterns, alongside practical experimental protocols.

Principles of ¹H NMR Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of hydrogen nuclei (protons).[1][2] When placed in a strong magnetic field, protons align either with or against the field, creating two energy states. The absorption of radiofrequency radiation causes a transition between these states, and the frequency at which this occurs is known as the resonance frequency. This frequency is highly sensitive to the local electronic environment of each proton.[1]

Key information derived from a ¹H NMR spectrum includes:

-

Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) indicates the electronic environment of the protons. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift (to a lower ppm value).[3]

-

Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This provides a ratio of the different types of protons in the molecule.[3]

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a common guide, where 'n' is the number of adjacent, non-equivalent protons.[4]

-

Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.[5]

Predicted ¹H NMR Spectral Data for this compound

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the searched literature, a reliable prediction can be made based on the analysis of structurally similar indole derivatives. The following table summarizes the predicted chemical shifts in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for indole compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 (NH) | ~11.0 - 11.5 | broad singlet | 1H |

| H2 | ~7.9 - 8.1 | singlet (or narrow doublet) | 1H |

| H4 | ~7.0 - 7.2 | doublet | 1H |

| H6 | ~6.6 - 6.8 | doublet of doublets | 1H |

| H7 | ~6.9 - 7.1 | doublet | 1H |

| NH₂ (at C5) | ~4.5 - 5.5 | broad singlet | 2H |

| OCH₃ | ~3.8 | singlet | 3H |

Rationale for Chemical Shift Assignments

The predicted chemical shifts are based on the electronic effects of the amino (-NH₂) and methyl carboxylate (-COOCH₃) substituents on the indole ring.

-

Indole Ring Protons: The indole ring system itself has characteristic chemical shifts for its protons.[6]

-

H1 (NH): The indole N-H proton is typically found far downfield, often as a broad singlet, due to its acidic nature and involvement in hydrogen bonding. In DMSO-d₆, this peak is expected to be in the 11.0-12.0 ppm region.

-

H2: The proton at the C2 position is adjacent to the nitrogen atom and is influenced by the electron-withdrawing methyl carboxylate group at C3. This results in a downfield shift, predicted to be around 7.9-8.1 ppm. It often appears as a singlet or a narrow doublet due to a small coupling to the N-H proton.

-

Benzene Ring Protons (H4, H6, H7):

-

The amino group at C5 is a strong electron-donating group. Through resonance, it increases the electron density at the ortho (C4 and C6) and para (no proton at para position) positions. This shielding effect causes the signals for H4 and H6 to appear at a relatively upfield position for aromatic protons.

-

H4 is ortho to the electron-donating amino group, leading to a significant upfield shift. It will appear as a doublet due to coupling with H6.

-

H6 is also ortho to the amino group and will be shifted upfield. It will appear as a doublet of doublets due to coupling with both H4 and H7.

-

H7 is meta to the amino group and will be less affected by its electron-donating nature. It will appear as a doublet due to coupling with H6. The expected chemical shifts for these aromatic protons are based on data from other 5-substituted indoles.[7]

-

-

Amino Protons (-NH₂): The protons of the amino group are exchangeable and their chemical shift can vary depending on concentration, temperature, and solvent. In DMSO-d₆, they are expected to appear as a broad singlet in the range of 4.5-5.5 ppm.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and do not have any neighboring protons to couple with. Therefore, they will appear as a sharp singlet, typically around 3.8 ppm.[8][9]

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.[10][11]

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, 99.8% D)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Cap the NMR tube and gently vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is required.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

-

Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For a typical 400 MHz spectrometer, a 90° pulse and a relaxation delay of 1-2 seconds are common starting points.

-

Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm).

-

Data Interpretation Workflow

The following diagram illustrates a logical workflow for interpreting the ¹H NMR spectrum of an organic molecule like this compound.

Caption: A stepwise workflow for the interpretation of ¹H NMR spectra.

Molecular Structure with Proton Assignments

The following diagram illustrates the structure of this compound with the protons labeled according to the assignments in the data table.

Caption: Chemical structure of this compound.

Conclusion

¹H NMR spectroscopy is an unparalleled technique for the structural confirmation of this compound. By understanding the fundamental principles of chemical shifts, integration, and coupling, researchers can confidently interpret the spectrum to verify the identity and purity of this important synthetic intermediate. The predicted spectral data and the detailed experimental protocol provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development, ensuring the integrity and accuracy of their chemical research.

References

- 1. popai.pro [popai.pro]

- 2. NMR Basics for the absolute novice [jeolusa.com]

- 3. acdlabs.com [acdlabs.com]

- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. rsc.org [rsc.org]

- 7. scribd.com [scribd.com]

- 8. rsc.org [rsc.org]

- 9. tetratek.com.tr [tetratek.com.tr]

- 10. rsc.org [rsc.org]

- 11. ekwan.github.io [ekwan.github.io]

A Technical Guide to the Solubility of Methyl 5-amino-1H-indole-3-carboxylate in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 5-amino-1H-indole-3-carboxylate, a key building block in medicinal chemistry and drug discovery. Recognizing the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes a robust experimental framework for determining its solubility in a range of common laboratory solvents. Furthermore, it delves into the theoretical principles governing the solubility of functionalized indoles, offering a predictive understanding to guide solvent selection and experimental design.

Introduction to this compound: A Molecule of Interest

This compound is a trifunctional indole derivative, incorporating a nucleophilic amino group, a hydrogen-bonding indole N-H, and a polar methyl ester. This unique combination of functional groups makes it a versatile scaffold in the synthesis of a wide array of biologically active compounds. Understanding its solubility is paramount for researchers in organic synthesis, process chemistry, and pharmaceutical development, as it directly impacts reaction conditions, purification strategies, and formulation development.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.2 g/mol | [1] |

| CAS Number | 686747-19-3 | [1] |

| Appearance | Typically an off-white to brown crystalline powder | Inferred from related compounds |

| Melting Point | Not available in public sources | - |

| Boiling Point | Not available in public sources | - |

| Density | Not available in public sources | - |

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and solvent. The overall process of dissolution involves overcoming the lattice energy of the solid and the intermolecular forces of the solvent to form new solute-solvent interactions.

Structural Features Influencing Solubility

The solubility of this compound is dictated by the interplay of its functional groups:

-

Indole N-H: This group can act as a hydrogen bond donor, favoring interactions with polar protic solvents like water, methanol, and ethanol.

-

Amino Group (-NH₂): The primary amine at the 5-position is a strong hydrogen bond donor and a moderate acceptor, significantly increasing the molecule's polarity and its affinity for polar solvents.

-

Methyl Ester (-COOCH₃): The ester group is a polar functional group and can act as a hydrogen bond acceptor.

-

Indole Ring System: The aromatic indole core is relatively nonpolar and will contribute to solubility in less polar organic solvents.

Predicted Solubility Profile

Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of multiple hydrogen bond donors and acceptors, moderate to good solubility is anticipated in these solvents. The amino group, in particular, should enhance aqueous solubility compared to the unsubstituted methyl indole-3-carboxylate.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good solubility is expected in these solvents. DMSO and DMF are excellent hydrogen bond acceptors and are known to dissolve a wide range of organic compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted in nonpolar solvents. The polar functional groups will dominate the molecule's character, making it incompatible with nonpolar environments.

The following diagram illustrates the key molecular features influencing the solubility of this compound.

Caption: Predicted interactions of this compound with different solvent types.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (solid)

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow: Equilibrium Shake-Flask Method

The following diagram outlines the workflow for the experimental determination of solubility using the shake-flask method.

Caption: Key stages in the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Supersaturated Slurry:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of excess solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter and dispense the filtered solution into a clean vial for analysis.

-

Dilute the sample with a suitable solvent if the concentration is expected to be outside the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered and diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for any dilution factors.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized table to facilitate comparison across different solvents.

Illustrative Solubility Data Table (Hypothetical Data):

| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Water | Polar Protic | Moderate | To be determined |

| Methanol | Polar Protic | Good | To be determined |

| Ethanol | Polar Protic | Good | To be determined |

| Isopropanol | Polar Protic | Moderate | To be determined |

| Acetone | Polar Aprotic | Good | To be determined |

| Acetonitrile | Polar Aprotic | Good | To be determined |

| Dimethylformamide (DMF) | Polar Aprotic | Very Good | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Good | To be determined |

| Ethyl Acetate | Moderately Polar | Moderate | To be determined |

| Toluene | Nonpolar | Poor | To be determined |

| Hexane | Nonpolar | Poor | To be determined |

Conclusion

References

A-Z Guide to Methyl 5-amino-1H-indole-3-carboxylate: A Privileged Fragment for Modern Drug Discovery

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, recognized for its presence in a vast number of natural products and FDA-approved drugs.[1][2][3][4][5] Within the expansive chemical space of indole derivatives, Methyl 5-amino-1H-indole-3-carboxylate emerges as a fragment of significant interest for Fragment-Based Drug Discovery (FBDD). Its intrinsic properties—low molecular weight, synthetic tractability, and strategically positioned functional groups—make it an ideal starting point for building high-affinity, selective modulators of challenging biological targets. This guide provides an in-depth technical overview of this fragment, from its fundamental physicochemical properties and synthesis to its application in screening cascades and its documented role in the discovery of novel inhibitors, particularly for epigenetic targets like bromodomains.

Introduction: The Power of Fragments and the Privilege of Indoles

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS).[6][7] FBDD operates on a core principle: identifying small, low-complexity molecules ("fragments") that bind with low affinity but high efficiency to a biological target, and then systematically growing, linking, or merging these fragments into potent, drug-like leads.[8][9] This approach offers a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[9][10]

The indole ring system is considered a "privileged scaffold" in drug discovery.[1][2] This designation stems from its ability to mimic the structure of tryptophan and to engage in a wide range of non-covalent interactions—including hydrogen bonding, π-π stacking, and hydrophobic interactions—with diverse protein targets.[1][2] this compound harnesses this privileged core, presenting it in a package perfectly tailored for FBDD.

Profile of a High-Quality Fragment: this compound

A fragment's utility is defined by its physicochemical properties, often benchmarked against the "Rule of Three" (Ro3).[9][11][12][13][14] This rule provides guidelines for ideal fragments: molecular weight < 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.[9][11]

Physicochemical Properties

This compound aligns well with the Ro3 criteria, making it an excellent candidate for inclusion in fragment libraries.

| Property | Value | "Rule of Three" Guideline |

| Molecular Formula | C₁₀H₁₀N₂O₂ | N/A |

| Molecular Weight | 190.20 g/mol [15][16] | < 300 Da |

| cLogP (Predicted) | ~1.5 - 2.0 | ≤ 3 |

| Hydrogen Bond Donors | 2 (amine -NH₂, indole -NH) | ≤ 3 |

| Hydrogen Bond Acceptors | 3 (amine -N, carbonyl -O, ester -O) | ≤ 3 |

| Rotatable Bonds | 1 | ≤ 3 |

Table 1: Physicochemical properties of this compound in the context of the FBDD "Rule of Three".

The fragment's profile indicates good ligand efficiency potential and a low degree of molecular complexity, increasing the probability of achieving a productive binding event within a target's active site.[9]

Synthetic Accessibility and Growth Vectors

A key advantage of this fragment is its synthetic accessibility and the presence of clear, orthogonal vectors for chemical elaboration. The starting material, 5-nitroindole, is commercially available. A common synthetic route involves the reduction of the nitro group to an amine.

The true power of this fragment lies in its three primary points for modification:

-

The 5-amino group: This nucleophilic site is ideal for forming amides, sulfonamides, or for use in reductive amination, allowing for exploration of pockets that require a hydrogen bond donor.

-

The 3-carboxylate group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides, extending the fragment into new regions of the binding site.

-

The indole N-H: This position can be alkylated or arylated to probe for additional interactions, although modification here can sometimes disrupt the key hydrogen bonding network established by the core indole.

These "poised" functional groups are critical; they provide chemists with reliable handles to rapidly generate analogues for Structure-Activity Relationship (SAR) studies once a hit is identified.

Application in FBDD: Screening, Hit Validation, and a Case Study in Bromodomain Inhibition

The low affinity of fragments necessitates the use of sensitive biophysical techniques for screening and validation.[6][7][8][17][18] A typical screening cascade is designed to efficiently identify true binders and eliminate false positives.

The Screening and Validation Workflow

A robust workflow integrates multiple techniques to build confidence in a fragment hit before committing to synthetic chemistry.

Caption: A typical integrated workflow for fragment screening and hit validation.

Recommended Experimental Protocols

Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)

SPR is a high-throughput, sensitive technique for detecting fragment binding in real-time.[6][17]

-

Immobilization: Covalently immobilize the target protein (e.g., a bromodomain) onto a sensor chip (e.g., CM5) via amine coupling to a density that will yield a theoretical Rmax of ~100 RU for the fragment. Use a reference flow cell for background subtraction.

-

Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in running buffer (e.g., HBS-EP+) to concentrations ranging from 1 µM to 500 µM, ensuring the final DMSO concentration is constant and low (<1%).

-

Binding Analysis: Inject the fragment solutions over the target and reference surfaces. Monitor the change in refractive index (measured in Response Units, RU).

-

Data Analysis: Subtract the reference channel signal from the active channel. Fit the steady-state responses to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ). A Kᴅ in the high micromolar to low millimolar range is typical for a fragment hit.

Protocol 2: Orthogonal Validation with Saturation Transfer Difference (STD) NMR

NMR is a powerful method to confirm direct binding in solution and provide low-resolution structural information.[6][8]

-

Sample Preparation: Prepare a solution of the target protein (~10-20 µM) in a deuterated buffer (e.g., PBS in D₂O). Acquire a reference ¹H NMR spectrum.

-

Ligand Addition: Add the fragment to the protein solution to a final concentration of ~1-2 mM (a 100-fold excess).

-

STD Experiment: Acquire an STD-NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of this saturation to the protons of a binding ligand.

-

Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum. Protons on the fragment that are in close contact with the protein will show signals in the difference spectrum, confirming binding. The relative intensity of the signals can suggest which parts of the fragment are most critical for the interaction.

Case Study: Targeting the BRD4 Bromodomain

Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine residues on histones, playing a key role in gene transcription.[19] The bromodomain and extra-terminal domain (BET) family, particularly BRD4, has emerged as a major therapeutic target in oncology and inflammation.[19][20]

Fragment-based approaches have been instrumental in developing potent BRD4 inhibitors.[19][20][21][22][23][24] The acetyl-lysine (KAc) binding pocket of BRD4 is well-suited for fragment screening. It features a key asparagine residue (Asn140 in BRD4(1)) that forms a critical hydrogen bond with the acetyl-amide of the native ligand.[20][22]

The indole scaffold of this compound is an excellent mimic of the KAc binding motif. The indole N-H and the carbonyl of the 3-carboxylate can chelate a structural water molecule that, in turn, hydrogen bonds with a conserved tyrosine (Tyr97). The 5-amino group can be functionalized to form a direct hydrogen bond with the key Asn140 residue, anchoring the fragment in the pocket.

References

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. biosciencehorizons.com [biosciencehorizons.com]

- 8. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] The 'rule of three' for fragment-based drug discovery: where are we now? | Semantic Scholar [semanticscholar.org]

- 13. The 'rule of three' for fragment-b ... | Article | H1 Connect [archive.connect.h1.co]

- 14. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - CAS:686747-19-3 - Sunway Pharm Ltd [3wpharm.com]

- 16. calpaclab.com [calpaclab.com]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 19. Discovery of BRD4 bromodomain inhibitors by fragment-based high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Discovery of BRD4 bromodomain inhibitors by fragment-based high-throughput docking. | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Indole-3-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Indole Scaffold

The indole nucleus, a privileged scaffold in medicinal chemistry, has long been a source of inspiration for the development of novel therapeutic agents. Its presence in a wide array of natural products and synthetic compounds with significant biological activities underscores its importance. Among the vast family of indole-containing molecules, indole-3-carboxylate derivatives have emerged as a particularly promising class, demonstrating a remarkable spectrum of pharmacological effects. This in-depth technical guide provides a comprehensive overview of the biological activities of indole-3-carboxylate derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document aims to provide not only a thorough understanding of the current state of the field but also practical, field-proven insights into the experimental methodologies used to evaluate these potent molecules.

The Indole-3-Carboxylate Core: Synthesis and Structural Significance

The unique biological activities of indole-3-carboxylate derivatives are intrinsically linked to their chemical structure. The indole ring system, coupled with a carboxylate group at the C3 position, provides a versatile platform for chemical modification. Various synthetic strategies have been developed to access this core structure and its derivatives, enabling the exploration of a vast chemical space.

A common and efficient method for the synthesis of N-substituted indole-3-carboxylic acid derivatives involves a copper(I)-catalyzed intramolecular amination of aryl bromides.[1][2] This approach allows for the introduction of a wide range of substituents on the indole nitrogen, which has been shown to be a key determinant of biological activity. Another effective methodology is the Palladium(0)-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters, which provides a valuable route to indole-3-carboxylic acid ester derivatives.[3] The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

The structural features of indole-3-carboxylate derivatives, including the nature and position of substituents on the indole ring and the ester or amide functionalization of the carboxylate group, play a crucial role in modulating their biological effects. Structure-activity relationship (SAR) studies are therefore a cornerstone of the drug discovery process for this class of compounds.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole-3-carboxylate derivatives have demonstrated significant potential as anticancer agents, targeting various signaling pathways and cellular processes that are dysregulated in cancer.[4] Their mechanisms of action are diverse and often multifaceted, contributing to their efficacy against a range of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of indole-3-carboxylate derivatives are attributed to several key mechanisms:

-

Induction of Apoptosis: Many indole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[5] This is often achieved through the modulation of key apoptotic regulators, such as the Bcl-2 family of proteins and the activation of caspases.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, preventing them from completing the cell division process.[4]

-

Inhibition of Tubulin Polymerization: Some indole derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to mitotic catastrophe in cancer cells.[5]

-

Enzyme Inhibition: Indole-3-carboxylates can act as inhibitors of crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs) and topoisomerases.[5][6]

-

Modulation of Signaling Pathways: They can interfere with key signaling pathways that promote cancer cell growth and survival, including the NF-κB, PI3K/Akt/mTOR, and STAT3 pathways.[4][7]

Quantitative Assessment of Anticancer Activity

The anticancer potency of indole-3-carboxylate derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [8] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [8] |

| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [8] |

| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [8] |

| 5-Hydroxyindole-3-carboxylic acid ester derivative (Compound 5d) | MCF-7 (Breast) | 4.7 | [9] |

Experimental Protocol: In Vitro Anticancer Activity Assessment

A robust and reliable method for the initial screening of the anticancer activity of novel indole-3-carboxylate derivatives is the MTT assay.[9][10][11]

Objective: To determine the cytotoxic effect of indole-3-carboxylate derivatives on cancer cells and calculate the IC50 value.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116) and nonmalignant control cells.[10]

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Indole-3-carboxylate derivatives dissolved in a suitable solvent (e.g., DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer and nonmalignant cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the indole-3-carboxylate derivatives and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).[10][12] Include a vehicle control (solvent only).

-

MTT Assay: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.[10]

Diagram: Workflow for In Vitro Anticancer Activity Screening

Caption: Workflow for assessing in vitro anticancer activity.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Indole-3-carboxylate derivatives have shown promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of novel anti-infective drugs.[13][14][15][16][17]

Mechanisms of Antimicrobial Action

The antimicrobial effects of these derivatives are often linked to their ability to:

-

Disrupt Bacterial Membranes: Some indole-3-carboxamido-polyamine conjugates have been shown to perturb the bacterial membrane, leading to cell death.[14]

-

Inhibit Key Enzymes: They can inhibit enzymes essential for microbial survival, such as DNA gyrase and lanosterol demethylase in fungi.[16]

-

Antibiotic Potentiation: Certain derivatives can enhance the activity of existing antibiotics, offering a strategy to overcome resistance.[14]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of indole-3-carboxylate derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| 5-Bromo-indole-3-carboxamide-polyamine (13b) | Staphylococcus aureus (MRSA) | ≤ 0.28 | [14] |

| 5-Bromo-indole-3-carboxamide-polyamine (13b) | Acinetobacter baumannii | ≤ 0.28 | [14] |

| 5-Bromo-indole-3-carboxamide-polyamine (13b) | Cryptococcus neoformans | ≤ 0.28 | [14] |

| Indole-thiadiazole derivative (2c) | Methicillin-resistant S. aureus (MRSA) | 3.125 µg/mL | [18] |

| Indole-triazole derivative (3d) | Methicillin-resistant S. aureus (MRSA) | 3.125 µg/mL | [18] |

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and reliable technique for determining the MIC of novel antimicrobial compounds.[19][20][21][22][23]

Objective: To determine the minimum inhibitory concentration (MIC) of indole-3-carboxylate derivatives against pathogenic microorganisms.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640).

-

Indole-3-carboxylate derivatives and standard antibiotics (e.g., ciprofloxacin, fluconazole).

-

Sterile 96-well microplates.

-

Spectrophotometer or microplate reader.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Serial Dilution: Perform a two-fold serial dilution of the indole-3-carboxylate derivatives and standard antibiotics in the broth medium in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23] This can be determined visually or by measuring the optical density.

Diagram: Broth Microdilution for MIC Determination

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and cancer. Indole-3-carboxylate derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[24][25][26][27][28][29][30]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are mediated through various mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Some derivatives inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[24][26]

-

Suppression of Pro-inflammatory Cytokines: They can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[30]

-

Activation of the Aryl Hydrocarbon Receptor (AhR): Indole-3-carboxaldehyde, a related compound, has been shown to alleviate inflammation by activating the AhR, which in turn inhibits the NLRP3 inflammasome.[25]

-

Inhibition of ROS Production: Some derivatives can suppress the production of reactive oxygen species (ROS), which contribute to inflammatory processes.[25]

Quantitative Assessment of Anti-inflammatory Activity

The in vitro anti-inflammatory activity of indole-3-carboxylate derivatives can be assessed using various assays, such as the protein denaturation inhibition assay.

| Compound/Derivative | Assay | % Inhibition (at a specific concentration) | Reference |

| Indole carboxamide derivative | Carrageenan-induced paw edema | 73.02% | [28] |

| Ethanolic leaf extract of Gymnema sylvestre (contains indole alkaloids) | Protein denaturation assay | Dose-dependent inhibition | [31] |

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment

The inhibition of protein denaturation is a well-established method for screening the in vitro anti-inflammatory activity of compounds.[24][31][32][33]

Objective: To evaluate the in vitro anti-inflammatory activity of indole-3-carboxylate derivatives by assessing their ability to inhibit protein (albumin) denaturation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin.

-

Phosphate buffered saline (PBS, pH 7.4).

-

Indole-3-carboxylate derivatives and a standard anti-inflammatory drug (e.g., diclofenac sodium).

-

Water bath.

-

UV-Visible spectrophotometer.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the indole-3-carboxylate derivative at various concentrations, albumin solution, and PBS.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixtures at a higher temperature (e.g., 57°C or 72°C) for a specific duration (e.g., 3-30 minutes).[31][33]

-

Cooling and Absorbance Measurement: Cool the solutions to room temperature and measure the turbidity (absorbance) at 660 nm.

-

Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Diagram: Protein Denaturation Inhibition Assay

Caption: Workflow for the protein denaturation inhibition assay.

Future Directions and Concluding Remarks

The diverse biological activities of indole-3-carboxylate derivatives highlight their immense potential in drug discovery. The versatility of the indole scaffold allows for extensive chemical modifications, offering opportunities to fine-tune their pharmacological properties, improve their potency and selectivity, and reduce potential toxicity. Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified from in vitro screens must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies could enhance the bioavailability and therapeutic efficacy of these compounds.

-

Exploration of Other Therapeutic Areas: The broad spectrum of biological activities suggests that indole-3-carboxylate derivatives may have therapeutic potential in other disease areas, such as neurodegenerative and metabolic disorders.

References

- 1. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 16. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase pept ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04100J [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. turkjps.org [turkjps.org]

- 19. woah.org [woah.org]

- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. integra-biosciences.com [integra-biosciences.com]

- 23. apec.org [apec.org]

- 24. journalajrb.com [journalajrb.com]

- 25. mdpi.com [mdpi.com]

- 26. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. theaspd.com [theaspd.com]

- 29. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. bbrc.in [bbrc.in]

- 32. researchgate.net [researchgate.net]

- 33. ijpsjournal.com [ijpsjournal.com]

The Aminoindole Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Team]

Publication Date: December 31, 2025

Abstract

The indole nucleus, a ubiquitous heterocyclic motif in nature, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form various non-covalent interactions have cemented its role in the development of numerous therapeutic agents. Among its many derivatives, the aminoindole scaffold has emerged as a particularly versatile framework, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the therapeutic potential of aminoindole derivatives, delving into their applications in oncology, infectious diseases, and neurodegenerative disorders. We will examine the underlying mechanisms of action, provide detailed synthetic and experimental protocols, and present key structure-activity relationship data to empower researchers in the rational design of next-generation aminoindole-based therapeutics.

The Aminoindole Core: Structural Features and Synthetic Strategies

The indole ring system, consisting of a benzene ring fused to a pyrrole ring, is a fundamental building block in a myriad of biologically active natural products and synthetic drugs.[1][2][3] The introduction of an amino group onto this scaffold dramatically enhances its drug-like properties by providing a key hydrogen bond donor and a site for further chemical modification.[1] This allows for fine-tuning of the molecule's physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.[1]

Key Structural Attributes

The 2-aminoindole chemotype is particularly noteworthy. It presents an aromatic, planar structure with two adjacent hydrogen bond donors, enabling strong interactions with protein targets.[1] The amidine moiety within the 2-aminoindole structure can engage in various binding modes, including interactions with acidic amino acid residues (Asp, Glu) and π-π stacking with aromatic side chains.[1] This versatility in binding is a cornerstone of the broad therapeutic applicability of this scaffold.

Synthetic Approaches: A Methodological Overview

The generation of diverse libraries of aminoindole derivatives is crucial for exploring their therapeutic potential. Several synthetic strategies have been developed, with one-pot syntheses being particularly attractive for their efficiency and operational simplicity.[1][4]

This protocol outlines a convenient two-step, one-pot method for preparing 2-aminoindole-3-carboxamides from 2-fluoronitrobenzene and cyanoacetamides.[1]

Materials:

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Cyanoacetamide derivatives

-

2-Fluoronitrobenzene derivatives

-

1 N Hydrochloric acid (HCl)

-

Iron(III) chloride (FeCl₃)

-

Zinc powder (Zn)

Procedure:

-

To a solution of the desired cyanoacetamide in DMF, add an excess of sodium hydride.

-

Stir the mixture for 10 minutes at room temperature.

-

Add the corresponding 2-fluoronitrobenzene to the reaction mixture. The solution will typically turn deep purple.

-

Monitor the formation of the substitution intermediate by LC-MS (Liquid Chromatography-Mass Spectrometry). This step usually takes about 1 hour.

-

Carefully add 1 N HCl to neutralize the excess NaH.

-

Add FeCl₃ (3 equivalents) and Zn powder (10 equivalents) to the reaction mixture.

-

Heat the reaction to 100 °C for 1 hour.

-

Upon completion, the desired 2-aminoindole product can be isolated using standard purification techniques (e.g., column chromatography).

Note: This method is compatible with a wide range of functional groups on both the cyanoacetamide and the 2-halonitrobenzene, including alcohols, heterocycles, alkenes, and alkynes, making it a versatile tool for generating diverse aminoindole libraries.[1]

Therapeutic Applications in Oncology

The uncontrolled proliferation of cells that characterizes cancer has made it a primary focus for the development of targeted therapies.[5] Aminoindole scaffolds have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[5][6][7]

Targeting Key Signaling Pathways in Cancer

Aminoindole derivatives have been shown to interfere with several critical pathways involved in cancer progression. These include the inhibition of protein kinases, disruption of microtubule dynamics, and modulation of tumor suppressor proteins like p53.[5][6]

Many cancers are driven by aberrant kinase activity. Indole-based compounds, such as the FDA-approved drug Sunitinib, have been successful in targeting receptor tyrosine kinases like VEGFR and PDGFR, thereby inhibiting tumor angiogenesis and growth.[7] The aminoindole scaffold provides a versatile platform for the design of novel kinase inhibitors.

Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Vinca alkaloids, which contain an indole core, are well-known for their ability to interfere with microtubule function, leading to cell cycle arrest and apoptosis.[7] Synthetic aminoindole derivatives have also been developed to target tubulin polymerization.[8]

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. In many tumors, p53 is inactivated by proteins such as MDM2. Aminoindole derivatives have been designed to inhibit the p53-MDM2 interaction, thereby restoring p53 function and inducing apoptosis in cancer cells.[1][8]

Quantitative Analysis of Anticancer Activity

The anticancer potency of aminoindole derivatives is typically evaluated using in vitro cell-based assays to determine their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Key Findings | Reference |

| 3-amino-1H-7-azaindole derivative | HeLa (Cervical) | 3.7 | 13-fold more active than 5-fluorouracil. | [5] |

| HepG2 (Liver) | 8.0 | 5-fold more active than 5-fluorouracil. | [5] | |

| MCF-7 (Breast) | 19.9 | 1.4-fold more active than 5-fluorouracil. | [5] | |